![molecular formula C12H13FN2O B3381879 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide CAS No. 2806-01-1](/img/structure/B3381879.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a compound that has been identified as a potential inhibitor of the Notum enzyme . This compound is structurally similar to melatonin . It was discovered during a search for Notum inhibitors by crystallographic fragment screening .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has been studied using X-ray diffraction, which provides high-resolution structures .Chemical Reactions Analysis
This compound has been identified as a potential inhibitor of the Notum enzyme . The Notum enzyme can remove the lipid from Wnt and inactivate it, and inhibition of Notum can therefore upregulate Wnt signalling .Scientific Research Applications
Antiallergic Properties
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has been studied for its potential as an antiallergic agent. Research on related N-(pyridin-4-yl)-(indol-3-yl)acetamides shows that they are effective in inhibiting histamine release, a key factor in allergic responses. One study highlighted the synthesis of a series of such compounds and identified a specific amide, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, as being significantly potent against histamine release in guinea pig peritoneal mast cells (Menciu et al., 1999).
Antiplasmodial Properties
Another study investigated the antiplasmodial properties of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides. These compounds were found to be effective against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria. The study highlighted the role of specific structural groups for biological activity against plasmodial parasites (Mphahlele et al., 2017).
Synthesis and Structural Analysis
Research into the synthesis of related indole acetamides has been conducted to explore their potential therapeutic applications. One such study focused on the synthesis of N-{2-[3'-(2-Acetylaminoethyl)-1H,1'H-[5,5']biindol-3-yl]- and N-{2-[1'-(2-acetylaminoethyl)-1'H-[5,5']biindol-1-yl]ethyl}acetamide. These compounds and their analogues were analyzed for potential medical applications (Guillard et al., 2003).
Potential in Synthesis of Novel Compounds
Research has also been conducted on the synthesis and evaluation of N-substituted derivatives of similar compounds. These studies are crucial for the development of new pharmaceuticals and understanding the potential applications of these chemical structures in various therapeutic areas (Maklakov et al., 2002).
Mechanism of Action
Target of Action
The primary target of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is the Notum enzyme . Notum is a carboxylesterase that can remove the lipid from Wnt, thereby inactivating it . Wnt is a group of signaling proteins that play crucial roles in cell-to-cell interactions during embryogenesis .
Mode of Action
This compound interacts with Notum by binding to it at two sites . One molecule of the compound binds at the enzyme’s catalytic pocket, overlapping the space occupied by the acyl tail of the Wnt palmitoleate lipid . The other molecule binds at the edge of the pocket opposite the substrate entrance . This dual binding effectively inhibits Notum, preventing it from removing the lipid from Wnt .
Biochemical Pathways
By inhibiting Notum, this compound upregulates Wnt signaling . Wnt signaling is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals . The upregulation of Wnt signaling can have various downstream effects, depending on the specific cellular context .
Pharmacokinetics
The structural information provided by the high-resolution structures of its complexes with notum could potentially guide the design of potent and brain-accessible drugs .
Result of Action
The inhibition of Notum by this compound and the subsequent upregulation of Wnt signaling can have various molecular and cellular effects . For instance, it could potentially be beneficial in neurodegenerative diseases such as Alzheimer’s disease, where upregulation of Wnt signaling may be beneficial .
properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLASALUJLTGJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351390 | |
Record name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2806-01-1 | |
Record name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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